molecular formula C19H23N3O3 B5298436 N'-[1-(3,4-dimethoxyphenyl)ethylidene]-2-[(2-methylphenyl)amino]acetohydrazide

N'-[1-(3,4-dimethoxyphenyl)ethylidene]-2-[(2-methylphenyl)amino]acetohydrazide

Cat. No. B5298436
M. Wt: 341.4 g/mol
InChI Key: XUEADYDTBRKDOG-STZFKDTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[1-(3,4-dimethoxyphenyl)ethylidene]-2-[(2-methylphenyl)amino]acetohydrazide is a chemical compound that has gained significant attention for its potential applications in scientific research. It is a hydrazone derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of N'-[1-(3,4-dimethoxyphenyl)ethylidene]-2-[(2-methylphenyl)amino]acetohydrazide is not fully understood, but studies suggest that it may work by inhibiting the activity of enzymes involved in various cellular processes. It may also induce apoptosis in cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N'-[1-(3,4-dimethoxyphenyl)ethylidene]-2-[(2-methylphenyl)amino]acetohydrazide has been shown to have various biochemical and physiological effects, including antimicrobial and anticancer activity. It has also been shown to have antioxidant and anti-inflammatory properties, which may make it useful in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of N'-[1-(3,4-dimethoxyphenyl)ethylidene]-2-[(2-methylphenyl)amino]acetohydrazide is its potential as a multifunctional compound, with various biological activities that may be useful in the development of new drugs. However, its limitations include its relatively low solubility in water, which may make it difficult to use in certain experiments.

Future Directions

For research on N'-[1-(3,4-dimethoxyphenyl)ethylidene]-2-[(2-methylphenyl)amino]acetohydrazide include further studies on its mechanism of action, as well as its potential as an antimicrobial and anticancer agent. It may also be useful to explore its potential as a treatment for other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, further studies on its pharmacokinetics and toxicity may be necessary to determine its safety and efficacy as a potential drug candidate.

Synthesis Methods

N'-[1-(3,4-dimethoxyphenyl)ethylidene]-2-[(2-methylphenyl)amino]acetohydrazide can be synthesized through various methods, including the reaction of 3,4-dimethoxybenzaldehyde with 2-methylaniline in the presence of acetic anhydride and sodium acetate, followed by the addition of hydrazine hydrate. Another method involves the reaction of 3,4-dimethoxybenzaldehyde with 2-methylaniline and hydrazine hydrate in ethanol. The resulting compound is a yellow crystalline solid that is soluble in organic solvents such as chloroform and methanol.

Scientific Research Applications

N'-[1-(3,4-dimethoxyphenyl)ethylidene]-2-[(2-methylphenyl)amino]acetohydrazide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as an antimicrobial agent, with promising results against various bacterial strains. It has also been studied for its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-(2-methylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-13-7-5-6-8-16(13)20-12-19(23)22-21-14(2)15-9-10-17(24-3)18(11-15)25-4/h5-11,20H,12H2,1-4H3,(H,22,23)/b21-14-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEADYDTBRKDOG-STZFKDTASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NCC(=O)NN=C(C)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NCC(=O)N/N=C(/C)\C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-(2-methylanilino)acetamide

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